molecular formula C9H10INO B6203952 N-(3-iodophenyl)oxetan-3-amine CAS No. 1341409-32-2

N-(3-iodophenyl)oxetan-3-amine

Cat. No. B6203952
CAS RN: 1341409-32-2
M. Wt: 275.1
InChI Key:
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Description

“N-(3-iodophenyl)oxetan-3-amine” is a chemical compound with the molecular formula C9H10INO . It is a derivative of oxetane, a four-membered ring compound containing one oxygen atom .


Synthesis Analysis

The synthesis of oxetane derivatives like “N-(3-iodophenyl)oxetan-3-amine” often involves the ring-opening of epoxides . A specific method involves the use of trimethyloxosulfonium iodide, which can access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another approach involves allylic amination and ring-opening of oxetanes to synthesize medium-sized heterocycles .


Molecular Structure Analysis

The molecular structure of “N-(3-iodophenyl)oxetan-3-amine” is characterized by an oxetane ring attached to an iodophenyl group and an amine group . The presence of the iodine atom suggests potential for further reactions, such as cross-coupling reactions .


Chemical Reactions Analysis

Oxetane derivatives like “N-(3-iodophenyl)oxetan-3-amine” can undergo various chemical reactions. For instance, they can undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . They can also be used in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles .

Future Directions

The future directions in the research and application of “N-(3-iodophenyl)oxetan-3-amine” and similar oxetane derivatives could involve the development of new synthetic routes and applications in medicinal chemistry . The synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy is one such promising direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-iodophenyl)oxetan-3-amine involves the reaction of 3-iodophenylacetic acid with oxetan-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "3-iodophenylacetic acid", "oxetan-3-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 3-iodophenylacetic acid (1.0 equiv) and oxetan-3-amine (1.2 equiv) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to yield the intermediate product.", "Step 5: Dissolve the intermediate product in dry tetrahydrofuran.", "Step 6: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 7: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product." ] }

CAS RN

1341409-32-2

Product Name

N-(3-iodophenyl)oxetan-3-amine

Molecular Formula

C9H10INO

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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